molecular formula C17H22N4OS B2486465 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034473-67-9

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2486465
CAS No.: 2034473-67-9
M. Wt: 330.45
InChI Key: IXNKBTYNDRGWQR-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common synthetic route involves the following steps:

    Synthesis of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Preparation of the piperidine ring: This can be synthesized through various methods, including the hydrogenation of pyridine or the reduction of piperidone.

    Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

The final step involves the coupling of these ring systems under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. For example, it could be explored for its antimicrobial or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)methanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    (1-(thiophen-2-yl)cyclopentyl)methanone: Lacks the triazole and piperidine rings, limiting its biological activity.

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone: Replaces the thiophene ring with a phenyl ring, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its combination of three distinct ring systems. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNKBTYNDRGWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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